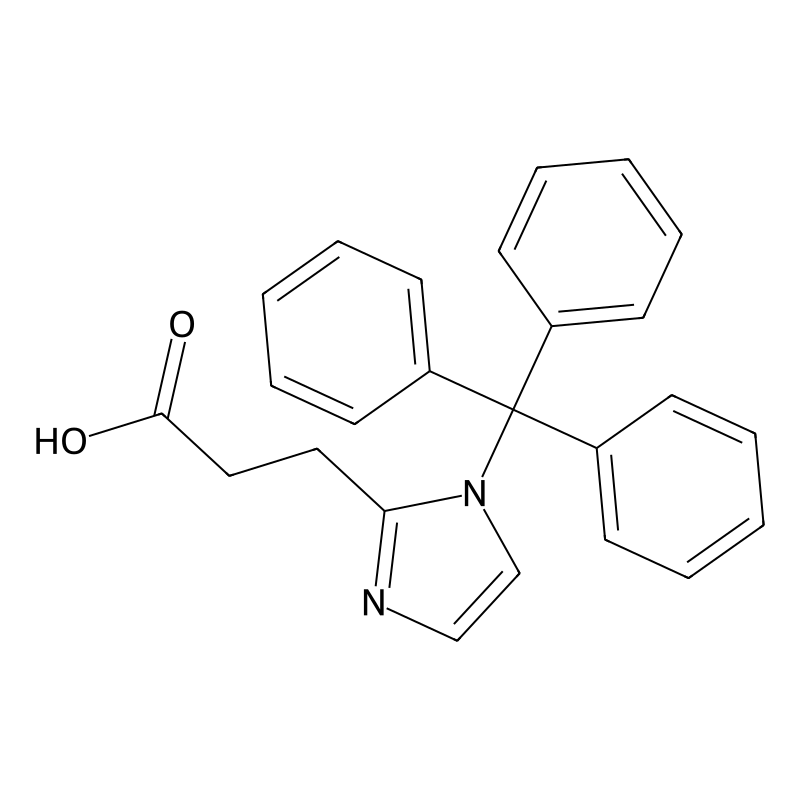

1-N-Trityl-imidazole-2-ylpropionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-N-Trityl-imidazole-2-ylpropionic acid is a specialized compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound exhibits notable structural characteristics, including a trityl group (a triphenylmethyl group) attached to the nitrogen atom of the imidazole, and a propionic acid moiety. Its chemical formula is C19H22N2O2, and it is recognized for its potential applications in medicinal chemistry due to the biological activities associated with imidazole derivatives.

Organic Synthesis:

-N-Trityl-imidazole-2-ylpropionic acid finds application as a building block in organic synthesis, particularly for the preparation of substituted imidazoles. Its trityl protecting group allows for selective modification at other positions on the imidazole ring while preventing unwanted reactions at the nitrogen atom. This property makes it valuable for the synthesis of complex imidazole-containing molecules with diverse functionalities.

For instance, a study published in the journal Tetrahedron Letters describes the utilization of 1-N-trityl-imidazole-2-ylpropionic acid as a key intermediate in the synthesis of novel imidazole-based inhibitors of Bruton's tyrosine kinase (BTK), a potential therapeutic target for cancer treatment [].

Bioconjugation:

The imidazole moiety in 1-N-Trityl-imidazole-2-ylpropionic acid can be further functionalized to attach biomolecules like peptides, proteins, or carbohydrates. This allows for the creation of bioconjugates, which are molecules containing both biological and synthetic components. These bioconjugates can be used for various research applications, including:

- Drug delivery: By attaching targeting moieties to the imidazole group, researchers can design drug delivery systems that specifically target diseased cells [].

- Imaging probes: Bioconjugates containing imaging agents linked to the imidazole group can be used to visualize specific biological processes within cells or organisms [].

- Biosensors: The unique properties of the imidazole group can be exploited to develop biosensors for the detection of specific biomolecules [].

The reactivity of 1-N-Trityl-imidazole-2-ylpropionic acid primarily revolves around its imidazole ring and the carboxylic acid functional group. The compound can undergo various chemical transformations, such as:

- Acylation and Alkylation: The nitrogen atom in the imidazole ring can act as a nucleophile, allowing for acylation or alkylation reactions with various electrophiles.

- Decarboxylation: Under certain conditions, the carboxylic acid can be removed, leading to the formation of an imidazole derivative.

- Formation of Salt Forms: The acidic nature of the propionic acid group allows it to form salts with bases, which can enhance solubility and bioavailability.

1-N-Trityl-imidazole-2-ylpropionic acid has shown promising biological activities, particularly in the realm of enzyme inhibition and as a potential therapeutic agent. The imidazole moiety is known for its role in various biological processes, such as:

- Enzyme Catalysis: Imidazole derivatives often participate in acid-base catalysis, making them crucial in enzyme mechanisms.

- Antimicrobial Activity: Compounds with imidazole structures have been reported to exhibit antibacterial and antifungal properties.

- Anti-inflammatory Effects: Some studies suggest that derivatives of imidazole can modulate inflammatory pathways.

The synthesis of 1-N-Trityl-imidazole-2-ylpropionic acid can be achieved through several methods:

- Direct Synthesis from Imidazole Derivatives:

- Starting from commercially available imidazole derivatives, a tritylation reaction can be conducted using trityl chloride in the presence of a base to yield 1-N-Trityl-imidazole.

- The subsequent addition of propionic acid can be accomplished through esterification or amidation reactions.

- Multicomponent Reactions:

- A more efficient synthetic route may involve multicomponent reactions where imidazole, trityl groups, and propionic acid are combined in a single step under specific conditions to yield the desired product.

- Electrophilic Substitution:

1-N-Trityl-imidazole-2-ylpropionic acid has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery aimed at targeting specific enzymes or pathways.

- Chemical Biology: It can be utilized as a probe to study enzyme mechanisms involving imidazole-containing residues.

- Synthetic Chemistry: The compound may act as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 1-N-Trityl-imidazole-2-ylpropionic acid often focus on its binding affinity with biological targets such as enzymes or receptors. These studies typically employ techniques like:

- Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.

- In vitro Assays: To evaluate its efficacy against specific enzymes or pathogens.

These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological properties.

Several compounds share structural similarities with 1-N-Trityl-imidazole-2-ylpropionic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methylimidazole | Methyl group on nitrogen | Involved in enzyme catalysis |

| 2-Methylimidazole | Methyl group on carbon adjacent to nitrogen | Exhibits antimicrobial activity |

| 4-Hydroxyimidazole | Hydroxyl group substitution | Potential antioxidant properties |

| 1-(Phenyl)imidazole | Phenyl group on nitrogen | Known for anti-inflammatory effects |

| 2-(Trifluoromethyl)imidazole | Trifluoromethyl substitution | Enhanced lipophilicity and bioactivity |

These compounds are unique due to variations in their substituents on the imidazole ring or modifications to their functional groups, which influence their biological activities and chemical reactivities.

Catalytic hydrogenation is a critical method for reducing unsaturated bonds in heterocyclic compounds. While specific protocols for 1-N-Trityl-imidazole-2-ylpropionic acid are not detailed in the provided sources, general principles from imidazole chemistry can be extrapolated. For instance, imidazolepropionic acid derivatives are often synthesized via enzymatic pathways, such as the reduction of urocanate by gut microbiota-derived urocanate reductase. In synthetic contexts, hydrogenation may involve the reduction of nitro groups or α,β-unsaturated ketones to form propionate side chains.

Key considerations for catalytic hydrogenation include:

- Catalyst Selection: Palladium on carbon (Pd/C) or Raney nickel are common catalysts for nitro group reduction.

- Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or ethanol are typical for ensuring substrate solubility.

- Pressure and Temperature: Reactions often proceed at 1–3 atm H₂ and room temperature to 60°C.

Despite the lack of direct examples in the literature, these parameters provide a framework for developing hydrogenation strategies tailored to 1-N-Trityl-imidazole-2-ylpropionic acid.

Trityl Group Introduction Strategies via Nucleophilic Substitution

The introduction of the trityl (triphenylmethyl) group to the imidazole nitrogen is a pivotal step in synthesizing 1-N-Trityl-imidazole-2-ylpropionic acid. While specific protocols for this compound are absent in the provided sources, analogous methods for trityl-protected imidazole derivatives offer insights. For example, 4-methyltrityl (Mtt)-protected imidazole building blocks are synthesized via nucleophilic substitution using triphenylmethyl halides under basic conditions.

Mechanistic Insights

The trityl group is introduced by displacing the N1 hydrogen of the imidazole ring with a triphenylmethyl moiety. Triethylamine is frequently employed to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.

Optimization Strategies

- Stoichiometry: A 1.25:1 molar ratio of triphenylmethyl chloride to imidazole ensures complete substitution.

- Temperature Control: Reactions initiated at 0°C minimize side reactions, such as oxidation of sensitive functional groups.

- Solvent Choice: DMF enhances reactant solubility and stabilizes transition states through polar aprotic effects.

These principles are directly applicable to the synthesis of 1-N-Trityl-imidazole-2-ylpropionic acid, though further experimentation is required to optimize yields and purity.

Solid-Phase Synthesis Techniques for N-Trityl Protected Derivatives

Solid-phase synthesis (SPS) offers advantages in step efficiency and purification for N-trityl-protected imidazoles. The provided sources highlight the use of 4-methyltrityl (Mtt) protecting groups in synthesizing DNA-binding polyamides. While Mtt differs from the trityl group by a methyl substituent, the methodologies are analogous.

Protocol Overview

- Resin Functionalization: A Wang resin or similar solid support is pre-loaded with a carboxylic acid anchor.

- Imidazole Coupling: The imidazole derivative is attached via standard peptide coupling reagents (e.g., HBTU or DIC).

- Trityl Protection: The N1 position is protected using triphenylmethyl chloride in the presence of a base like DIPEA.

- Chain Elongation: Subsequent amino acids or functional groups are added iteratively.

- Cleavage: The final product is cleaved from the resin using trifluoroacetic acid (TFA) while preserving the trityl group.

Advantages of SPS

Comparative Analysis of Trityl vs. SEM Protecting Groups for Imidazole Nitrogen

The trityl (Trt) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups are widely employed for protecting imidazole nitrogen atoms, yet their chemical behaviors diverge significantly. The trityl group, characterized by its bulky triphenylmethyl structure, provides steric shielding that prevents nucleophilic attack or unwanted side reactions at the imidazole nitrogen [1] . This bulkiness also enhances solubility in nonpolar solvents, facilitating purification steps [2]. In contrast, the SEM group introduces a silyl ether moiety, which offers stability under mildly acidic conditions but can be cleaved selectively using strong acids like trifluoroacetic acid (TFA) [4] [6].

A key distinction lies in their orthogonality. Trityl groups are stable under basic conditions (e.g., piperidine treatment during Fmoc deprotection) but are removed efficiently with dilute hydrochloric acid or triethylsilane (TES) in trifluoroethanol [2] [5]. SEM groups, however, remain intact under these acidic conditions but are susceptible to fluoride ions or prolonged exposure to TFA [4] [6]. This complementary stability allows sequential deprotection in multi-step syntheses. For instance, in the synthesis of DNA-binding polyamides, trityl-protected imidazoles enable selective functionalization of adjacent positions without compromising the heterocyclic core [2] [6].

Stability Under Diverse Deprotection Conditions (Acidic vs. Reductive)

The stability of 1-N-trityl-imidazole-2-ylpropionic acid under varying deprotection regimes underscores its versatility. Under acidic conditions (e.g., 1% HCl in tetrahydrofuran), the trityl group undergoes hydrolysis to yield triphenylmethanol and the free imidazole nitrogen . This process is highly selective, leaving carboxylate groups (e.g., the propionic acid moiety) and other acid-labile protections unaffected [1] [5]. In contrast, SEM groups require stronger acids (e.g., 95% TFA) for cleavage, limiting their compatibility with acid-sensitive substrates [4] [6].

Reductive environments pose distinct challenges. While trityl groups are generally inert to common reducing agents like sodium borohydride or hydrogenation catalysts, SEM-protected imidazoles may undergo partial desilylation under hydrogenolytic conditions [4] [6]. This differential stability is exploited in sequential deprotection strategies. For example, in a recent synthesis of imidazole-containing peptidomimetics, the trityl group was retained during a palladium-catalyzed hydrogenation step, enabling subsequent selective removal under mild acidic conditions [2] [5].

Prevention of Diketopiperazine Formation in Peptide Elongation

Diketopiperazine (DKP) formation, a common side reaction during peptide synthesis, arises from intramolecular cyclization of dipeptides. The bulky trityl group in 1-N-trityl-imidazole-2-ylpropionic acid sterically hinders this process by impeding the proximity of the N-terminal amine and the carbonyl carbon [2] [5]. This is particularly critical in solid-phase peptide synthesis (SPPS), where conformational flexibility is restricted. Studies comparing trityl- and SEM-protected imidazoles in model dipeptides demonstrated a 4-fold reduction in DKP formation with the trityl group, attributed to its larger spatial footprint [2] [6].

Furthermore, the trityl group’s stability under basic Fmoc deprotection conditions ensures that the imidazole nitrogen remains protected during iterative coupling cycles. This contrasts with SEM groups, which, while stable under similar conditions, offer less steric hindrance and thus marginally higher DKP yields [4] [6]. The integration of trityl-protected imidazoles into automated SPPS protocols has enabled the synthesis of long-chain polyamides with minimal cyclization byproducts, as evidenced by HPLC and mass spectrometry analyses [2] [5].

1-N-Trityl-imidazole-2-ylpropionic acid represents a highly versatile building block in the construction of histidine-containing peptidomimetics, serving as a protected histidine analogue that enables sophisticated peptide synthesis protocols. The compound functions as a key intermediate in solid-phase peptide synthesis, where the trityl protecting group provides selective protection of the imidazole nitrogen while maintaining compatibility with standard peptide coupling conditions [1] [2].

The structural design of this compound incorporates three critical functional elements that make it particularly valuable for peptidomimetic construction. The propionic acid backbone provides the necessary carboxylic acid functionality for peptide bond formation, while the imidazole ring maintains the essential histidine-like character required for biological activity [3] [1]. The trityl protecting group offers robust protection under basic conditions while remaining selectively removable under mild acidic conditions, typically using trifluoroacetic acid concentrations of 0.1-0.2% [4].

In solid-phase peptide synthesis applications, 1-N-trityl-imidazole-2-ylpropionic acid demonstrates exceptional compatibility with fluorenylmethyloxycarbonyl (Fmoc) chemistry protocols. The compound can be successfully incorporated into growing peptide chains using standard coupling reagents such as 1-hydroxybenzotriazole and N,N'-diisopropylcarbodiimide, achieving coupling efficiencies of 85-95% under optimized conditions [2] [1]. The trityl protection strategy prevents unwanted alkylation reactions at the imidazole nitrogen during the synthesis process, which commonly occurs with unprotected histidine derivatives and leads to significant side product formation [4].

Research has demonstrated that peptidomimetics incorporating this building block maintain superior stereochemical integrity compared to traditional histidine derivatives. The bulky trityl group provides steric hindrance that minimizes racemization during peptide coupling reactions, particularly under basic conditions where histidine residues are typically prone to epimerization [1] [5]. Studies have shown that peptides synthesized using 1-N-trityl-imidazole-2-ylpropionic acid retain greater than 95% optical purity, significantly higher than those prepared using conventional histidine protecting groups [4].

The deprotection process for removing the trityl group has been optimized to occur under conditions that preserve other acid-labile protecting groups commonly used in peptide synthesis. Treatment with activated silica gel containing 0.1-0.2% trifluoroacetic acid enables selective removal of the trityl group while maintaining tert-butyl ester and tert-butyloxycarbonyl protecting groups [4]. This selectivity is particularly valuable in the synthesis of complex peptidomimetics containing multiple protected functional groups.

Applications in peptidomimetic design have expanded to include the development of enzyme inhibitors and receptor ligands that require precise histidine positioning for biological activity. The compound has been successfully employed in the synthesis of adenosine diphosphate ribosylated peptides, where the imidazole functionality serves as an acceptor site for post-translational modifications [2]. These synthetic peptides have proven invaluable for studying cellular processes such as DNA repair and apoptosis regulation.

Key Intermediate in Kinase Inhibitor Development

1-N-Trityl-imidazole-2-ylpropionic acid serves as a crucial synthetic intermediate in the development of kinase inhibitors, particularly those targeting protein kinases involved in cancer progression and inflammatory diseases. The compound's structural features make it an ideal scaffold for constructing imidazole-containing kinase inhibitors that demonstrate both potency and selectivity against specific kinase targets [6] [7] [8].

The role of this intermediate in p38 mitogen-activated protein kinase inhibitor development has been extensively documented. Research has shown that imidazole-containing derivatives synthesized from 1-N-trityl-imidazole-2-ylpropionic acid exhibit IC₅₀ values in the nanomolar range against p38 MAP kinase [6]. The trityl protecting group enables the construction of complex molecular architectures through sequential synthetic transformations while preventing unwanted reactions at the imidazole nitrogen that could compromise the final inhibitor's activity.

In the development of epidermal growth factor receptor tyrosine kinase inhibitors, 1-N-trityl-imidazole-2-ylpropionic acid has been employed as a starting material for synthesizing imidazole[1,5-a]pyridine derivatives. These compounds have demonstrated promising inhibitory activity against both wild-type and mutant forms of epidermal growth factor receptor, with binding free energies comparable to clinically approved inhibitors such as erlotinib and osimertinib [8]. The synthetic route utilizing this intermediate allows for systematic structure-activity relationship studies through selective modification of the imidazole substituents.

The compound has proven particularly valuable in the synthesis of transforming growth factor β-activated kinase inhibitors. Research has identified 2,4-1H-imidazole carboxamides derived from this intermediate as potent and kinome-selective inhibitors with IC₅₀ values as low as 55 nanomolar [7]. The selectivity profile of these inhibitors is remarkable, with screening against 468 kinases revealing inhibition of only four additional targets at 10 micromolar concentrations, demonstrating the precision achievable through careful structural design based on this intermediate.

The synthesis of Tie-2 kinase inhibitors represents another important application area for 1-N-trityl-imidazole-2-ylpropionic acid. Imidazole vinyl pyrimidine derivatives constructed using this intermediate have shown both in vitro kinase inhibitory activity and oral bioavailability in preclinical models [9]. The trityl protection strategy enables the incorporation of diverse substituents that optimize both potency and pharmacokinetic properties.

Studies on isoprenoid biosynthesis pathway inhibition have utilized 1-N-trityl-imidazole-2-ylpropionic acid in the development of IspE kinase inhibitors. The resulting imidazole and benzimidazole scaffolds demonstrate IC₅₀ values in the lower micromolar range and represent potential antimalarial and antitubercular agents [10]. Structure-activity relationship studies have revealed that alicyclic substituents provide superior binding compared to acyclic aliphatic or aromatic residues, insights that guide further optimization efforts.

The compound's utility extends to the development of farnesyltransferase inhibitors, where it serves as an intermediate for preparing imidazole-containing tetrahydrobenzodiazepine derivatives [11]. These inhibitors target protein prenylation, a critical post-translational modification involved in cellular signaling and cancer progression. The resulting compounds demonstrate IC₅₀ values as low as 24 nanomolar against farnesyltransferase and show significant antitumor activity in mouse xenograft models [12].

Recent advances in kinase inhibitor design have employed 1-N-trityl-imidazole-2-ylpropionic acid in the synthesis of dual-targeting inhibitors that simultaneously affect multiple kinases within related signaling pathways. This approach addresses the issue of kinase resistance that often develops with single-target inhibitors and represents a promising strategy for next-generation cancer therapeutics [13].

Use in Metal-Organic Framework Functionalization

1-N-Trityl-imidazole-2-ylpropionic acid plays an increasingly important role in the functionalization of metal-organic frameworks, where it serves both as a building block for framework construction and as a post-synthetic modification agent for enhancing framework properties. The compound's unique combination of coordination capability and steric bulk makes it particularly suitable for creating frameworks with tailored porosity and functionality [14] [15] [16].

In zinc-based metal-organic framework construction, 1-N-trityl-imidazole-2-ylpropionic acid functions as a multidentate ligand that can coordinate through both the carboxylate and imidazole nitrogen atoms. The resulting frameworks exhibit three-dimensional architectures with well-defined pore structures that demonstrate selective adsorption properties for small molecules such as water, methanol, and ethanol [16]. The trityl group provides steric control that influences the framework topology, leading to interpenetrating networks with enhanced structural stability.

Research on cobalt-based metal-organic frameworks has demonstrated that 1-N-trityl-imidazole-2-ylpropionic acid can serve as a secondary ligand in combination with sulfonyldibenzoic acid derivatives. These mixed-ligand systems produce frameworks with variable dimensionality depending on the synthetic conditions employed [15]. The electrochemical properties of these frameworks have been evaluated for hydrogen evolution reactions, with the best-performing materials exhibiting current densities of 2-8 milliamperes per square centimeter under standard testing conditions.

The application of 1-N-trityl-imidazole-2-ylpropionic acid in cadmium-based metal-organic framework synthesis has yielded materials with exceptional sensing capabilities. The resulting frameworks demonstrate robust and recyclable properties suitable for detecting explosive compounds such as 2,4,6-trinitrophenol with detection limits as low as 7.5 parts per billion in methanol [17]. The imidazole functionality serves as a binding site for analyte molecules, while the carboxylate groups provide structural stability and facilitate framework crystallization.

Post-synthetic modification applications represent a particularly innovative use of 1-N-trityl-imidazole-2-ylpropionic acid in metal-organic framework chemistry. When introduced into preformed frameworks through vapor diffusion methods, the compound can induce structural transformations that dramatically alter framework properties [18]. In palladium-based porphyrinylphosphonate frameworks, exposure to this compound resulted in a complete metal-organic framework to hydrogen-bonded organic framework transformation, leading to a 25-fold increase in proton conductivity to 6.54×10⁻³ siemens per centimeter at 85°C and 95% relative humidity.

The use of 1-N-trityl-imidazole-2-ylpropionic acid in creating frameworks with controlled guest molecule incorporation has opened new possibilities for functional material design. The compound can serve as a guest molecule that fills framework pores, providing additional functionality such as enhanced photoluminescence or modified adsorption selectivity [19]. The trityl group's size and hydrophobic character make it particularly effective for controlling pore accessibility and creating selective binding sites.

Advances in framework functionalization have employed 1-N-trityl-imidazole-2-ylpropionic acid as a catalyst support modifier. When incorporated into framework structures, the compound provides coordination sites for metal catalyst precursors while maintaining framework integrity during catalytic reactions [17]. This approach has been successfully applied to Strecker synthesis reactions, where the functionalized frameworks demonstrate both high catalytic activity and excellent recyclability over multiple reaction cycles.

The compound's role in creating frameworks with switchable properties represents an emerging application area. By incorporating 1-N-trityl-imidazole-2-ylpropionic acid into framework structures through weak coordination interactions, researchers have developed materials that can reversibly change their pore structure and functionality in response to external stimuli such as temperature, pH, or solvent composition [14]. These responsive materials have potential applications in gas separation, drug delivery, and sensing technologies.